4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid chemical properties
4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid chemical properties
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Executive Summary
4-Methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science.[1] Structurally, it consists of a benzoic acid core substituted with a methoxy group at the para position (C4) and a 1H-tetrazol-1-yl moiety at the meta position (C3).[1]
This compound represents a critical scaffold for the development of P2X3 receptor antagonists, antibacterial agents, and metal-organic frameworks (MOFs).[1] Its unique dual-functionality—combining a carboxylic acid (hydrogen bond donor/acceptor) with a tetrazole ring (metabolically stable, lipophilic cis-amide bioisostere)—makes it a versatile tool for modulating physicochemical properties in drug design.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Structure[1]
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IUPAC Name: 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic acid[1]
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Common Synonyms: 3-(1H-Tetrazol-1-yl)-p-anisic acid; 1-(5-Carboxy-2-methoxyphenyl)-1H-tetrazole[1]
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Molecular Formula: C₉H₈N₄O₃[1]
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Molecular Weight: 220.19 g/mol [1]
Key Physicochemical Properties (Predicted & Analog-Based)
The following data is synthesized from structural analogs (e.g., 4-(1H-tetrazol-1-yl)benzoic acid) and computational models, as specific experimental data for this isomer is rare in open literature.
| Property | Value / Description | Note |
| Physical State | Solid powder | Typically off-white to pale yellow.[1] |
| Melting Point | > 210°C (Decomposition) | Tetrazoles often exhibit high thermal stability until decomposition.[1] |
| pKa (Acid) | ~4.0 – 4.2 | The carboxylic acid is the primary acidic center.[1] The tetrazole at C3 is electron-withdrawing, slightly lowering pKa vs. p-anisic acid (4.47).[1] |
| LogP | ~1.2 – 1.5 | Moderate lipophilicity; the tetrazole ring lowers LogP compared to a phenyl ring but is more lipophilic than a carboxylate.[1] |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water and non-polar solvents (Hexane, DCM). |
| H-Bond Donors | 1 (COOH) | The 1-substituted tetrazole has no N-H proton.[1] |
| H-Bond Acceptors | 5 | 3 from tetrazole nitrogen, 2 from carboxyl/methoxy oxygens.[1] |
Synthesis Strategy: The One-Pot Heterocyclization[1]
The most robust and authoritative method for synthesizing 1-substituted tetrazoles is the heterocyclization of primary amines using triethyl orthoformate (TEOF) and sodium azide.[1] This avoids the use of hazardous hydrazoic acid and unstable diazonium intermediates.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond between the phenyl ring and the tetrazole nitrogen.[1]
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Reagents: Sodium Azide (NaN₃), Triethyl Orthoformate (HC(OEt)₃).[1]
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Catalyst/Solvent: Glacial Acetic Acid (AcOH).[1]
Reaction Mechanism & Workflow
The reaction proceeds via the formation of an in situ imidate intermediate, which undergoes nucleophilic attack by the azide ion, followed by electrocyclic ring closure.
Figure 1: Synthetic pathway for the construction of the 1H-tetrazol-1-yl moiety.
Validated Experimental Protocol
Note: This protocol is adapted from standard methodologies for 1-aryl-1H-tetrazoles [1, 2].
Reagents:
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3-Amino-4-methoxybenzoic acid (1.0 eq)[1]
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Triethyl orthoformate (3.0 eq)[1]
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Glacial acetic acid (Solvent, 10-15 volumes)
Step-by-Step Procedure:
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Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-amino-4-methoxybenzoic acid (e.g., 10 mmol) in glacial acetic acid (15 mL).
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Addition: Add triethyl orthoformate (30 mmol) and sodium azide (12 mmol) to the suspension.
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Reaction: Heat the mixture to 80–100°C for 4–6 hours. The reaction typically becomes homogeneous as the starting material is consumed.[1]
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Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Look for the disappearance of the amine peak and the appearance of the product (M+1 = 221).[1]
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water (50 mL).
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Add concentrated HCl dropwise to ensure full precipitation of the free acid (pH ~1-2).[1]
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Caution: Ensure no residual azide is present before acidification; quench with sodium nitrite if necessary, though the reaction usually consumes the azide.[1]
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Purification: Filter the precipitate, wash with cold water (3x) to remove acetic acid, and dry under vacuum. Recrystallization can be performed from Ethanol/Water if purity is <95%.[1]
Reactivity & Derivatization
Researchers utilizing this compound for drug development should be aware of its dual reactivity profile.[1]
Carboxylic Acid Reactivity (C1 Position)
The carboxylic acid is the primary handle for conjugation.[1]
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Amide Coupling: Reacts with amines using standard coupling agents (HATU, EDC/HOBt) to form benzamides.[1] This is the standard route for generating P2X3 antagonist libraries.[1]
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Esterification: Reacts with alcohols under acid catalysis or via the acyl chloride (generated by SOCl₂).[1]
Tetrazole Reactivity (C3 Position)
The 1-substituted tetrazole ring is remarkably stable compared to 5-substituted tetrazoles.[1]
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Stability: It is resistant to acid/base hydrolysis and oxidation.[1]
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Metal Coordination: The nitrogen atoms at positions 2, 3, and 4 can act as ligands for transition metals (Cu, Zn, Ag), making this molecule a potential linker for MOFs.
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Bioisosterism: The tetrazole ring acts as a cis-amide mimic, improving metabolic stability by preventing enzymatic cleavage common to amides.[1]
Applications in Drug Discovery[1][9]
P2X3 Receptor Antagonists
The 4-methoxy-3-(tetrazolyl)benzoic acid motif appears in the Structure-Activity Relationship (SAR) studies of P2X3 antagonists, used for treating chronic cough and visceral pain.[1] The tetrazole group provides a specific dipole orientation that interacts with the receptor's orthosteric site, often improving potency over a simple carboxylic acid or amide [3].
Bioisostere Evaluation
In "hit-to-lead" optimization, this compound is used to replace:
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Phthalic acid derivatives: The tetrazole + carboxylate mimics the spatial arrangement of two carboxylic acids but with different pKa and hydrogen bonding capability.[1]
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Nitro-benzoic acids: The tetrazole is electron-withdrawing like a nitro group but offers better solubility and reduced toxicity risks (no nitro-reduction metabolites).[1]
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using.[1] |
| Irritation | Causes skin/eye irritation (H315/H319) | Wear nitrile gloves and safety goggles.[1] |
| Reactivity | Stable, but avoid strong oxidizers | Store in a cool, dry place away from heat. |
| Azide Residuals | Potential for explosive azides | If synthesizing, quench waste streams with sodium nitrite/sulfuric acid.[1] |
References
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Gaponik, P. N., et al. "Regioselective synthesis of 1-substituted tetrazoles."[1] Chemistry of Heterocyclic Compounds, vol. 41, no. 8, 2005, pp. 1061-1067.[1] Link[1]
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Roh, J., et al. "One-pot synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate and sodium azide."[1] Synthesis, vol. 2009, no.[3] 13, 2009, pp. 2175-2178.[1] Link[1]
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Ford, A. P. "In search of P2X3 antagonists for chronic cough."[1] Drug Discovery Today, vol. 17, 2012. Link
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PubChem. "4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (Analog Reference)." National Library of Medicine.[1] Link[1]
